(1Z,3Z)-1,3-Bis(((R)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline
Description
Properties
IUPAC Name |
(4R)-4-benzyl-2-[(Z)-[(3Z)-3-[[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O2/c1-3-9-21(10-4-1)15-23-19-34-29(31-23)17-27-25-13-7-8-14-26(25)28(33-27)18-30-32-24(20-35-30)16-22-11-5-2-6-12-22/h1-14,17-18,23-24,33H,15-16,19-20H2/b27-17-,28-18-/t23-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVUVRRDXNHUAM-JSRDIQOHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)CC5=CC=CC=C5)N2)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC(=N[C@@H]1CC2=CC=CC=C2)/C=C/3\N/C(=C\C4=N[C@@H](CO4)CC5=CC=CC=C5)/C6=CC=CC=C36 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanistic Foundations
The synthesis of isoindoline derivatives frequently employs palladium-catalyzed C–H activation, enabling direct functionalization of inert C–H bonds. A pivotal strategy involves 1,4-palladium shifts, which relocate Pd from a σ-alkylpalladium intermediate to a distal position, facilitating remote C–H bond cleavage. For the target compound, this approach allows sequential activation of C(sp³)–H bonds on the isoindoline core and subsequent coupling with oxazole precursors.
Key steps include:
-
Substrate Design : N-Methyl-2-bromoaniline derivatives serve as starting materials, where the nitrogen’s lone pair is deactivated (e.g., via trifluoroacetylation) to prevent undesired demethylation.
-
Ligand Selection : N-Heterocyclic carbene (NHC) ligands, such as IBioxMe₄ or IMes, direct Pd⁰ to favor 1,4-shifts over competing pathways (e.g., direct C–H arylation). For instance, IBioxMe₄ achieves 99% yield in isoindoline formation by suppressing byproducts like proto-dehalogenated species.
-
Solvent and Additives : Reactions proceed optimally in m-xylene or cyclopentyl methyl ether (CPME) at 110°C, with 5 Å molecular sieves enhancing efficiency.
Case Study: Gram-Scale Synthesis
A gram-scale synthesis of a related isoindoline (8h) demonstrates scalability:
-
Conditions : Pd₂(dba)₃ (2.5 mol%), IBioxMe₄ (10 mol%), Cs₂CO₃ (2.0 equiv), CsOPiv (20 mol%), CPME, 110°C, 24 h.
-
Yield : 82% after optimization, highlighting robustness for industrial applications.
Oxazole Ring Construction and Stereochemical Control
Enantioselective Oxazole Synthesis
The (R)-4-benzyl-4,5-dihydrooxazole moieties are synthesized via cyclocondensation of chiral β-amino alcohols with carbonyl compounds. For example:
Coupling to Isoindoline Core
The oxazole units are introduced via Knoevenagel condensation or Stille coupling:
-
Knoevenagel Approach : Isoindoline-1,3-dione reacts with oxazole aldehydes under basic conditions (e.g., piperidine, ethanol, reflux).
-
Example : (1Z,3Z)-1,3-Bis(((R)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is obtained in 72% yield using anhydrous K₂CO₃ in DMF at 80°C.
-
-
Stille Coupling : Palladium-catalyzed cross-coupling of stannylated oxazoles with isoindoline dihalides ensures regioselectivity.
Optimization of Reaction Parameters
Ligand and Solvent Effects
Temperature and Additives
-
Temperature : 110°C balances reaction rate and stability of Pd intermediates.
-
Molecular Sieves : 5 Å sieves absorb water, preventing hydrolysis of sensitive oxazole rings.
Analytical Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(1Z,3Z)-1,3-Bis((®-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines or alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of (1Z,3Z)-1,3-Bis(((R)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline involves multi-step organic reactions that typically include the formation of oxazoline rings and subsequent coupling reactions to form the isoindoline structure. The specific stereochemistry of the compound is crucial for its biological activity.
Neuropharmacological Applications
Research has indicated that compounds with similar structural motifs exhibit significant inhibitory effects on key enzymes related to neurodegenerative diseases. For instance, studies have shown that benzothiazole derivatives exhibit potent inhibition of monoamine oxidase (MAO) and cholinesterase (ChE), which are critical targets in the treatment of Alzheimer's disease and other neurodegenerative disorders .
In vitro assays have demonstrated that certain derivatives significantly reduce immobility time in forced swim tests, suggesting potential antidepressant-like effects. Such findings highlight the importance of structural modifications in enhancing biological activity against neurodegenerative conditions .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. Molecular docking studies indicate that derivatives of isoindoline can interact effectively with cancer cell targets. For example, compounds designed as molecular hybrids containing isoindoline structures have shown promising cytotoxic activity against human cancer cell lines such as HCT-116 and MCF-7 .
Quantitative structure–activity relationship (QSAR) analyses have been employed to optimize these compounds for better efficacy. The incorporation of electron-withdrawing groups has been found to enhance the anticancer activity significantly .
| Compound Name | Target Enzyme | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | MAO-B | 14.80 | Inhibitor |
| Compound B | ChE | 9.13 | Inhibitor |
| Compound C | Cancer Cell | 7.50 | Cytotoxic |
Case Studies
Case Study 1: Neuroprotective Effects
A study evaluating a series of benzothiazole–isoquinoline derivatives demonstrated their effectiveness in inhibiting MAO-B and BuChE. Among these, a specific derivative containing a methoxy group showed enhanced inhibitory potency, suggesting that structural modifications can lead to improved neuroprotective properties .
Case Study 2: Anticancer Potential
In another investigation focusing on the anticancer properties of isoindoline derivatives, it was found that specific modifications led to increased binding affinity to DNA gyrase—a crucial enzyme involved in bacterial DNA replication—demonstrating the versatility of these compounds in targeting both cancerous and bacterial cells .
Mechanism of Action
The mechanism by which (1Z,3Z)-1,3-Bis((®-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of “(1Z,3Z)-1,3-Bis(((R)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline” is best understood through comparison with analogous bis(oxazoline) ligands. Key differences lie in substituents, stereochemistry, and catalytic performance.
Table 1: Structural and Functional Comparison of Bis(oxazoline) Ligands
*Estimated based on analogous structures in .
Key Findings:
Steric and Electronic Effects :
- The benzyl substituents in the target compound provide greater steric bulk compared to phenyl or tert-butyl groups, enhancing enantioselectivity in reactions requiring bulky substrates (e.g., fluorination of oxindoles) .
- 5,6-Dimethylisoindoline derivatives (e.g., the (S,S)-phenyl variant) exhibit reduced steric hindrance, favoring applications in Cu-catalyzed alkylation reactions .
Stereochemical Impact: The (R)-configuration of the benzyl-substituted ligand is critical for achieving high enantiomeric excess (ee) in nickel-catalyzed fluorination (>90% ee reported) . In contrast, (S)-configured ligands with tert-butyl groups are preferred for Nozaki-Hiyama-Kishi reactions due to optimized metal coordination geometry .
Stability and Handling: The tert-butyl variant is noted for air stability, whereas the benzyl-substituted ligand requires cold storage to prevent decomposition, reflecting differences in moisture sensitivity .
Catalytic Versatility :
- The target compound outperforms the methyl-phenyl isoindoline derivative (from ) in catalytic applications, as the latter lacks the bis(oxazoline) framework necessary for asymmetric induction.
Table 2: Catalytic Performance in Selected Reactions
| Reaction Type | Target Compound (R-benzyl) | (S)-Phenyl Variant | (S)-tert-Butyl Variant |
|---|---|---|---|
| Ni-catalyzed fluorination (ee) | >90% | 75–80% | Not tested |
| Cu-catalyzed trifluoromethylation | 88% ee | 82% ee | 70% ee |
| Nozaki-Hiyama-Kishi reaction | Low yield | Moderate yield | High yield (95%) |
Data adapted from .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing (1Z,3Z)-1,3-Bis(((R)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions involving oxazol-2-ylidene precursors and isoindoline derivatives. A typical protocol involves refluxing stoichiometric mixtures of precursors (e.g., 4-benzyl-4,5-dihydrooxazole derivatives) with sodium acetate in glacial acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to isolate crystalline products . Yield optimization requires precise control of molar ratios (e.g., 1:1.1 for aldehyde-to-amine components) and monitoring via TLC. Impurities often arise from incomplete cyclization; purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemical configuration of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming the (Z,Z)-configuration of the double bonds and the (R)-stereochemistry of the benzyl-dihydrooxazole substituents. Key diagnostic signals include deshielded methylene protons (δ 4.2–4.5 ppm for oxazoline rings) and aromatic coupling patterns . IR spectroscopy further validates carbonyl stretches (1650–1700 cm) from the isoindoline core. For absolute stereochemical confirmation, X-ray crystallography or circular dichroism (CD) is advised .
Q. How can researchers establish a theoretical framework for studying this compound’s reactivity or biological activity?
- Methodological Answer : Link the research to conceptual frameworks such as frontier molecular orbital (FMO) theory for predicting electrophilic/nucleophilic sites or density functional theory (DFT) for modeling reaction pathways. For biological studies, integrate structure-activity relationship (SAR) models by comparing derivatives with modified oxazoline or benzyl groups . Experimental validation should align with theoretical predictions, e.g., testing catalytic activity in asymmetric synthesis or enzyme inhibition assays .
Advanced Research Questions
Q. What experimental design strategies are optimal for investigating the environmental fate of this compound, given its structural complexity?
- Methodological Answer : Adopt a split-plot design with randomized blocks to evaluate abiotic/biotic degradation pathways. Key parameters include:
- Environmental compartments : Soil, water, and air (via GC-MS headspace analysis).
- Degradation triggers : Photolysis (UV exposure), hydrolysis (pH-varied aqueous solutions), and microbial action (soil slurry assays).
- Analytical tools : High-resolution LC-MS for tracking transformation products and QSAR models to predict ecotoxicity .
- Data Interpretation : Use ANOVA to assess variance between degradation rates across compartments, and apply hierarchical clustering to identify metabolite patterns .
Q. How can researchers resolve contradictions in reported catalytic activity data for this compound in asymmetric synthesis?
- Methodological Answer : Contradictions often stem from variability in reaction conditions (solvent polarity, temperature) or catalyst loading. Systematic approaches include:
- Design of Experiments (DoE) : Use a central composite design to test interactions between variables (e.g., solvent, temperature, catalyst/substrate ratio).
- Kinetic Profiling : Compare turnover frequencies (TOF) and enantiomeric excess (ee) under standardized conditions (e.g., THF at 25°C vs. toluene at 40°C).
- Mechanistic Probes : Employ isotopic labeling (e.g., ) or in-situ IR to identify rate-determining steps .
Q. What advanced synthetic strategies can improve the enantioselectivity of derivatives of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Introduce (R)- or (S)-configured auxiliaries (e.g., Evans oxazolidinones) during isoindoline functionalization to bias stereochemistry .
- Dynamic Kinetic Resolution (DKR) : Combine transition-metal catalysts (e.g., Ru or Pd) with chiral ligands to achieve >90% ee in cross-coupling reactions .
- Computational Screening : Use molecular docking or MD simulations to predict ligand-substrate interactions before synthesizing derivatives .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
